

Introduction: The Strategic Importance of 4-Bromo-6-chloro-1H-indazole

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Compound of Interest

Compound Name: 4-Bromo-6-chloro-1H-indazole

Cat. No.: B152586

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4-Bromo-6-chloro-1H-indazole is a di-halogenated indazole derivative that has emerged as a crucial and versatile building block in the fields of organic synthesis and medicinal chemistry.[1] Its significance lies in the indazole core, a privileged structure found in numerous compounds with a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2][3] The strategic placement of distinct bromine and chlorine substituents on the benzene ring allows for sequential, site-specific functionalization, most commonly through metal-catalyzed cross-coupling reactions.[1] This makes it an invaluable intermediate for constructing targeted molecular libraries in the pursuit of novel therapeutic agents.[1] This guide provides an in-depth overview of its properties, synthesis, reactivity, commercial sourcing, and safe handling for professionals in research and drug development.

Physicochemical Properties & Characterization

The compound, with the chemical formula $C_7H_4BrClN_2$, is typically an off-white to yellow solid.[1] A comprehensive summary of its key properties is essential for its effective use in a laboratory setting.

Table 1: Physicochemical Properties of **4-Bromo-6-chloro-1H-indazole**

Property	Value	Source(s)
CAS Number	885519-03-9	[1][4][5]
Molecular Formula	C ₇ H ₄ BrClN ₂	[1][4][5]
Molecular Weight	231.48 g/mol	[1][4][5]
Melting Point	219-221 °C	[1]
Boiling Point (Predicted)	364.1 ± 22.0 °C	[1]
IUPAC Name	4-bromo-6-chloro-1H-indazole	[1][5]
InChI Key	KCDKINCUTSIQAF-UHFFFAOYSA-N	[5]
Purity (Typical)	>97%	[6][7]

Characterization: Verifying the identity and purity of **4-Bromo-6-chloro-1H-indazole** is critical. Standard analytical techniques include:

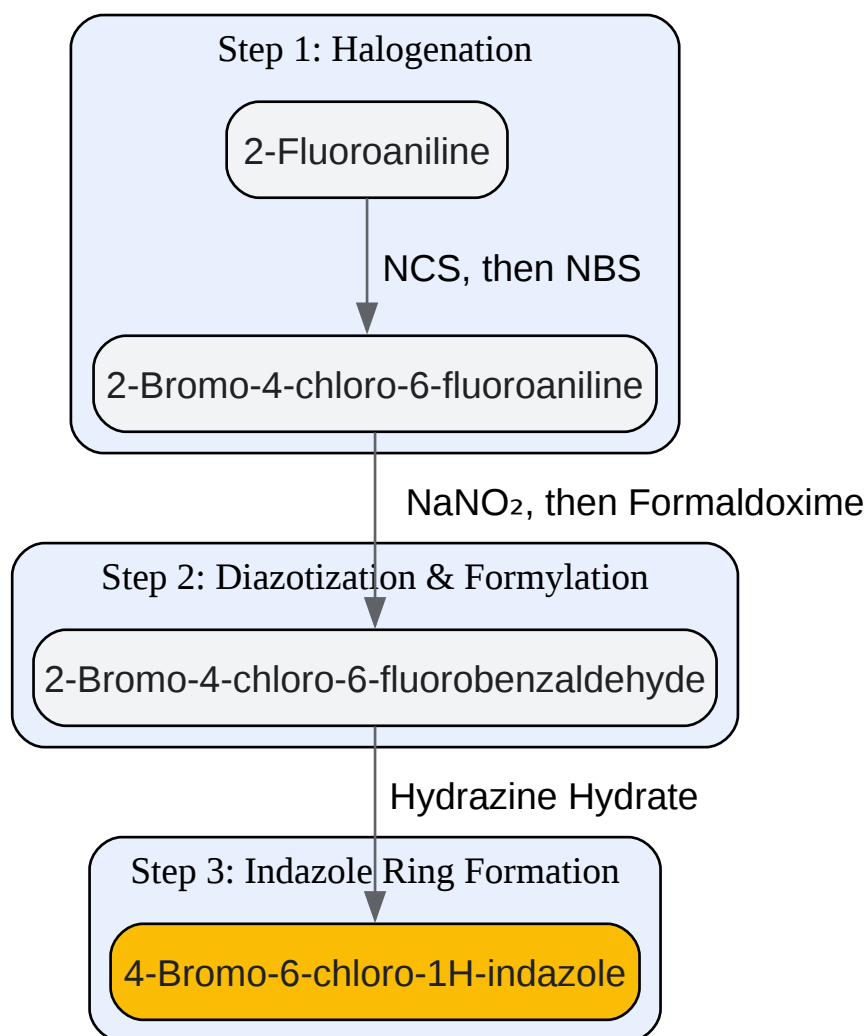
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and absence of proton-bearing impurities.
- Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a compound containing bromine and chlorine.
- High-Performance Liquid Chromatography (HPLC): To determine purity by separating the main compound from any potential impurities.

Synthesis and Reactivity

Understanding the synthesis and chemical reactivity of **4-Bromo-6-chloro-1H-indazole** is fundamental to its application as a synthetic intermediate.

A Representative Synthetic Pathway

A common and effective synthesis involves a multi-step process starting from a substituted aniline, followed by diazotization and cyclization to form the indazole ring.[1] The following workflow illustrates a typical route.



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Caption: Synthetic workflow for **4-Bromo-6-chloro-1H-indazole**.

Detailed Experimental Protocol

The following is a representative, step-by-step methodology for the synthesis:

- Di-halogenation of the Aniline Precursor:
 - Rationale: This step selectively introduces the chloro and bromo groups onto the starting aniline ring. The order of addition is crucial for directing the regiochemistry.

- Procedure: 2-fluoroaniline is first chlorinated using N-chlorosuccinimide (NCS). Following this, the intermediate is brominated using N-bromosuccinimide (NBS) to yield 2-bromo-4-chloro-6-fluoroaniline.^[1]
- Conversion to Benzaldehyde:
 - Rationale: The primary amino group is converted into a diazonium salt, which is then reacted with formaldoxime to install the aldehyde functionality required for the subsequent cyclization.
 - Procedure: The 2-bromo-4-chloro-6-fluoroaniline is subjected to a diazotization reaction using sodium nitrite (NaNO_2) in an acidic medium. The resulting unstable diazonium salt is used in situ, reacting with formaldoxime to produce 2-bromo-4-chloro-6-fluorobenzaldehyde.^[1]
- Indazole Ring Formation (Cyclization):
 - Rationale: This is the key ring-forming step. Hydrazine hydrate reacts with the aldehyde, leading to cyclization and the formation of the thermodynamically stable 1H-indazole scaffold.
 - Procedure: The aldehyde intermediate is treated with an 80% solution of hydrazine hydrate, which facilitates the cyclization to afford the final product, **4-Bromo-6-chloro-1H-indazole**, typically in excellent yield.^[1]

Chemical Reactivity and Functionalization

The utility of **4-Bromo-6-chloro-1H-indazole** stems from its multiple reactive sites, which can be addressed with high selectivity.

Caption: Key reactivity sites on the **4-Bromo-6-chloro-1H-indazole** scaffold.

- N1-Position: The nitrogen atom at the 1-position can be readily functionalized. Common reactions include N-alkylation using reagents like methyl iodide, N-arylation via copper or palladium-catalyzed cross-coupling, and N-acylation with acid chlorides or anhydrides.^[1] These modifications can serve to protect the nitrogen, modulate the electronic properties of the ring system, or introduce new pharmacophores.

- **C4-Bromo and C6-Chloro Positions:** The two halogen atoms are the primary handles for diversification. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This differential reactivity allows for selective, stepwise functionalization, first at the C4-position, followed by a subsequent reaction at the C6-position under different conditions. [\[1\]](#)

Commercial Sourcing and Supplier Evaluation

A reliable supply of high-purity starting material is paramount for reproducible research and development. Several commercial vendors supply **4-Bromo-6-chloro-1H-indazole**.

Table 2: Commercial Suppliers of **4-Bromo-6-chloro-1H-indazole**

Supplier	Purity	Notes
Sigma-Aldrich (Ambeed)	98%	Offers various quantities from 250 mg to 100 g.
Apollo Scientific	Not specified	Provides detailed safety and handling information. [8]
Benchchem	High-purity	For research use only; provides detailed technical data. [1]
Oakwood Chemical	Not specified	Provides CAS, formula, and molecular weight. [4]
ChemicalBook	97%-99%	Acts as a directory for multiple suppliers, including Career Henan Chemical Co. [9]
Advanced ChemBlocks	97%	Available for enquiry. [6]
Anax Laboratories	98%	Available for purchase. [7]

Key Supplier Selection Criteria

- **Purity and Documentation:** Always request a Certificate of Analysis (CoA) to verify the purity and identity of the lot. Ensure a comprehensive Safety Data Sheet (SDS) is available.
- **Scalability:** For drug development programs, confirm the supplier's ability to provide larger, GMP-grade quantities if the project advances.
- **Consistency:** Lot-to-lot consistency is crucial for reproducible results. Inquire about the supplier's quality control processes.
- **Technical Support:** Reputable suppliers offer technical support to address questions regarding product specifications, stability, and handling.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure user safety and maintain the integrity of the compound.

Hazard Statements: The compound is classified with the following hazard statements:

- H302: Harmful if swallowed.[1][8]
- H312: Harmful in contact with skin.[8]
- H315: Causes skin irritation.[1][8]
- H319: Causes serious eye irritation.[1][8]
- H332: Harmful if inhaled.[8]
- H335: May cause respiratory irritation.[1][8]

Precautionary Measures & PPE:

- **Handling:** Use only in a well-ventilated area, preferably under a chemical fume hood.[8][10] Avoid breathing dust.[6][8] Do not eat, drink, or smoke when using this product.[8][10] Wash hands and any exposed skin thoroughly after handling.[8][10]

- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and safety glasses with side-shields or goggles.[8][10] A dust respirator should be used if dust generation is unavoidable.[8]

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
- For long-term stability, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[1]

Conclusion

4-Bromo-6-chloro-1H-indazole is a high-value chemical intermediate whose strategic importance in medicinal chemistry cannot be overstated. Its di-halogenated structure provides a platform for selective and diverse functionalization, enabling the efficient synthesis of complex molecules for drug discovery programs. A thorough understanding of its synthesis, reactivity, and safe handling, coupled with careful sourcing from reputable suppliers, empowers researchers to fully leverage the potential of this versatile building block in the development of next-generation therapeutics.

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